Hydroxymethylbenzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxymethylbenzenesulphonic acid, also known as 2-(hydroxymethyl)benzenesulfonic acid, is an organic compound with the molecular formula C7H8O4S. It is a derivative of benzenesulfonic acid, where a hydroxymethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxymethylbenzenesulphonic acid can be synthesized through several methods. One common method involves the sulfonation of benzyl alcohol using sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product. Another method involves the reaction of benzyl chloride with sodium sulfite, followed by oxidation to introduce the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as sulfonation, neutralization, and purification to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxymethylbenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products
Oxidation: Formation of 2-carboxybenzenesulfonic acid.
Reduction: Formation of benzenesulfonate derivatives.
Substitution: Formation of various substituted benzenesulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Hydroxymethylbenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hydroxymethylbenzenesulphonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The hydroxymethyl group can participate in redox reactions, affecting the redox state of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Hydroxymethylbenzenesulphonic acid can be compared with other similar compounds, such as:
Benzenesulfonic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
4-(Hydroxymethyl)benzenesulfonic acid: Similar structure but with the hydroxymethyl group in a different position, leading to different reactivity and applications.
This compound is unique due to the presence of both the hydroxymethyl and sulfonic acid groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
50851-56-4 |
---|---|
Molekularformel |
C7H8O4S |
Molekulargewicht |
188.20 g/mol |
IUPAC-Name |
2-(hydroxymethyl)benzenesulfonic acid |
InChI |
InChI=1S/C7H8O4S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4,8H,5H2,(H,9,10,11) |
InChI-Schlüssel |
PUVZCXOXLTYJCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CO)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.